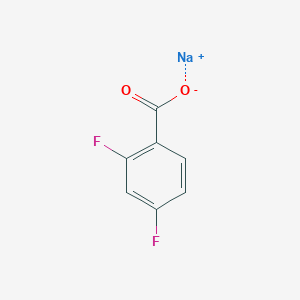

Sodium 2,4-difluorobenzoate

Description

Contextualization within the Field of Fluorinated Aromatics and Carboxylates

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net This has led to a surge in the research and development of fluorinated organic compounds, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. researchgate.nethokudai.ac.jp Fluorinated aromatic compounds, a class to which Sodium 2,4-difluorobenzoate belongs, are of particular importance due to the unique electronic effects of fluorine, which can influence reaction pathways and molecular interactions. researchgate.net

Fluorinated aromatic carboxylic acids and their salts are key players in this domain. hokudai.ac.jpnih.gov They serve as fundamental building blocks for the synthesis of more complex fluorinated molecules. hokudai.ac.jp The development of efficient synthetic methods, such as organic electrolysis, has made a wider variety of these compounds accessible for research and industrial applications. hokudai.ac.jp

Research Significance as a Building Block in Synthetic Chemistry

The utility of this compound in synthetic chemistry is a primary driver of its research significance. It functions as a key intermediate in the production of a range of organic compounds. lookchem.com Its difluorinated benzene (B151609) ring structure is a sought-after motif in the design of new molecules with specific properties. lookchem.com

The compound's role extends to the synthesis of pharmaceuticals and specialty chemicals, including dyes. lookchem.com The presence of fluorine can enhance the thermal stability and chemical resistance of materials, making fluorinated building blocks like this compound valuable in materials science.

Overview of Contemporary Research Directions

Current research involving fluorinated aromatic compounds is multifaceted. One significant area of investigation is the development of novel and efficient synthetic routes to these molecules. hokudai.ac.jp For instance, recent studies have focused on the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide, utilizing methods like organic electrolysis to achieve high yields. hokudai.ac.jp

Another research frontier is the application of these compounds in creating advanced materials. Preliminary studies on related difluorobenzoate compounds suggest potential applications as precursors for fluorinated liquid crystals, which are crucial for display technologies. vulcanchem.com Furthermore, the catalytic esterification of fluorinated aromatic carboxylic acids is being explored to facilitate their analysis at trace levels, which is important for applications such as their use as chemical tracers in environmental and industrial processes. nih.govresearchgate.net

Chemical Compound Information

| Compound Name |

| This compound |

| 2,4-difluorobenzoic acid |

| Carbon dioxide |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H3F2NaO2 |

| Molecular Weight | 180.08 g/mol |

| Appearance | White crystalline solid |

| Boiling Point | 239.5 °C at 760 mmHg |

| Flash Point | 98.6 °C |

| CAS Number | 1765-08-8 |

Data sourced from multiple chemical suppliers and databases.

Structure

3D Structure of Parent

Properties

CAS No. |

1765-08-8 |

|---|---|

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;2,4-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |

InChI Key |

BSDPAIKVXNJPNZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)O.[Na] |

Other CAS No. |

1765-08-8 83198-07-6 |

Synonyms |

2,4-Difluorobenzoic acid sodium salt |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Sodium 2,4 Difluorobenzoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated organic compounds like sodium 2,4-difluorobenzoate. By analyzing the spectra of different nuclei (¹H, ¹⁹F, ¹³C), a complete picture of the molecule's atomic connectivity and environment can be assembled. While spectral data for the sodium salt itself is not widely published, the analysis of its parent compound, 2,4-difluorobenzoic acid, provides a very close approximation for the anionic moiety.

Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. For the 2,4-difluorobenzoate anion, the aromatic region of the ¹H NMR spectrum is characteristic. It typically displays three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atoms and the carboxylate group influences the chemical shifts of these protons, generally pushing them downfield. The splitting patterns (multiplicity) of these signals, governed by proton-proton (H-H) and proton-fluorine (H-F) coupling, are key to assigning each signal to a specific position on the ring. In studies of related ester derivatives, such as 2-(4-chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate, the aromatic protons of the 2,4-difluorobenzoate moiety are clearly resolved, confirming the substitution pattern. mdpi.com

Interactive Table: Representative ¹H NMR Data for the 2,4-Difluorobenzoate Moiety (derived from 2,4-Difluorobenzoic acid)

| Proton Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-3 | 8.05 - 7.95 | m (multiplet) | - |

| H-6 | 7.50 - 7.40 | m (multiplet) | - |

| H-5 | 7.10 - 7.00 | m (multiplet) | - |

Note: Data is based on the parent acid, 2,4-difluorobenzoic acid. The acidic proton (COOH) signal, typically found far downfield (>10 ppm), is absent in the sodium salt. Chemical shifts are approximate and can vary with solvent and concentration.

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the 2,4-difluorobenzoate anion, two distinct signals are expected, one for the fluorine at the C-2 position and one for the fluorine at the C-4 position. The chemical shifts of these fluorine atoms provide direct information about their electronic environment. Furthermore, the spectrum reveals coupling between the two non-equivalent fluorine atoms (F-F coupling) and coupling to adjacent protons (H-F coupling), which is invaluable for confirming the substitution pattern on the aromatic ring. semanticscholar.org For instance, in studies of related compounds, the distinct fluorine signals confirm the specific isomeric structure. semanticscholar.org

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The spectrum typically shows a signal for the carboxylate carbon (COO⁻), which is readily identifiable by its characteristic chemical shift. The six aromatic carbons also produce distinct signals. The carbons directly bonded to fluorine (C-2 and C-4) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a hallmark feature that aids in their assignment. mdpi.com Smaller two- and three-bond couplings (²JCF, ³JCF) can also be observed on adjacent carbons, providing further structural confirmation. mdpi.comsemanticscholar.org

Interactive Table: Representative ¹³C NMR Data for the 2,4-Difluorobenzoate Moiety (derived from related esters)

| Carbon Position | Chemical Shift (δ) (ppm) | Key Coupling Features |

|---|---|---|

| C=O (Carboxylate) | ~165 | - |

| C-2 | ~164 | d, Large ¹JCF |

| C-4 | ~162 | d, Large ¹JCF |

| C-6 | ~132 | d, ²JCF |

| C-5 | ~112 | d, ²JCF |

| C-1 | ~119 | dd, JCF |

| C-3 | ~105 | t, JCF |

Note: Data is generalized from published spectra of 2,4-difluorobenzoate esters. mdpi.com Chemical shifts and coupling patterns are approximate. 'd' denotes a doublet and 't' a triplet, arising from C-F coupling.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Analysis

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a molecular fingerprint, providing information about the functional groups present and their bonding environment. These methods are particularly useful for studying the coordination of the carboxylate group in metal complexes.

FT-IR spectroscopy is routinely used to characterize this compound and its derivatives. researchgate.net A key diagnostic feature in the IR spectrum of the sodium salt is the position of the carboxylate (COO⁻) stretching vibrations. Unlike the parent carboxylic acid, which shows a sharp carbonyl (C=O) stretch around 1700 cm⁻¹, the salt displays two distinct bands: an intense asymmetric stretching vibration (νas(COO⁻)) typically in the 1630-1550 cm⁻¹ region, and a weaker symmetric stretching vibration (νs(COO⁻)) in the 1420-1300 cm⁻¹ region. The separation between these two frequencies (Δν = νas - νs) can provide clues about the coordination mode of the carboxylate group when it binds to a metal ion. scribd.com Other characteristic bands include C-F stretching vibrations and aromatic C-H and C=C vibrations. In studies of lanthanide complexes with 2,4-difluorobenzoate, the characteristic absorption peaks of the ligand were clearly identified. scribd.com

Interactive Table: Key FT-IR Vibrational Frequencies for Lanthanide 2,4-Difluorobenzoate Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| νas(COO⁻) | 1638 - 1645 | Asymmetric stretching of the carboxylate group |

| νs(COO⁻) | 1398 - 1400 | Symmetric stretching of the carboxylate group |

| C-F Stretch | ~1250 | Carbon-Fluorine bond stretching |

| Aromatic C=C | ~1600, ~1485 | Benzene ring skeletal vibrations |

Source: Data derived from analysis of lanthanide complexes. scribd.com

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, it is an excellent tool for probing the aromatic ring and C-F vibrations of the 2,4-difluorobenzoate moiety. The combination of both IR and Raman data allows for a more complete vibrational assignment. researchgate.net Studies on lanthanide complexes incorporating the 2,4-difluorobenzoate ligand have utilized Raman spectroscopy alongside IR to fully characterize the coordination environment and the structure of the resulting materials. scribd.com The spectra confirm the presence of the ligand within the complex and help to understand the structural changes that occur upon coordination. researchgate.netscribd.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible range, is a powerful tool for probing the electronic structure of molecules containing chromophores. msu.edu The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. msu.edulibretexts.orgdu.edu.eg In molecules with conjugated π systems, such as the benzene ring in this compound, these promotions are typically π→π* and n→π* transitions. libretexts.orgslideshare.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by its aromatic ring and carboxylate group. The benzene ring, substituted with two electron-withdrawing fluorine atoms and a carboxylate group, constitutes the principal chromophore. This system gives rise to characteristic electronic transitions. libretexts.org

Investigations into the parent compound, 2,4-difluorobenzoic acid, have utilized UV spectroscopy to analyze its electronic transitions. sigmaaldrich.com The spectrum is expected to show absorptions corresponding to π→π* transitions, which are characteristic of the conjugated π-electron system of the benzene ring, and n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the carboxylate group. libretexts.orgslideshare.net The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is influenced by the electronic effects of the fluorine substituents. msu.edu

| Type of Transition | Associated Molecular Orbitals | Description |

|---|---|---|

| π → π | π (bonding) → π (antibonding) | An electron from a π bonding orbital is excited to a π* antibonding orbital. These transitions are typically high in intensity and are characteristic of conjugated systems like the benzene ring. libretexts.org |

| n → π | n (non-bonding) → π (antibonding) | An electron from a non-bonding orbital (e.g., on the carboxylate oxygens) is promoted to a π* antibonding orbital. These transitions are generally weaker than π→π* transitions. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org For this compound (C₇H₃F₂NaO₂), the calculated molecular weight is 180.08 g/mol . nih.gov

While direct mass spectrometry data for the sodium salt is not detailed in the provided literature, analysis of its parent compound, 2,4-difluorobenzoic acid (molecular weight 158.10 g/mol ), provides significant insight into the expected fragmentation. nih.govnist.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for the acid is observed at m/z 158. nih.gov The fragmentation of aromatic carboxylic acids typically involves characteristic losses from the molecular ion. libretexts.org

Key fragmentation pathways for the related 2,4-difluorobenzoic acid include:

Loss of a hydroxyl radical (•OH): The M⁺ peak at m/z 158 loses •OH (17 amu) to form a prominent acylium ion at m/z 141. nih.gov

Loss of a carboxyl group (•COOH): The M⁺ peak can lose the entire carboxyl group (45 amu), resulting in a fragment at m/z 113. nih.gov

When analyzing the sodium salt, techniques like electrospray ionization (ESI) would likely show a sodium adduct of the molecule or fragments. hpst.cznih.gov The fragmentation pattern would be expected to follow similar pathways, centered around the stable difluorobenzoyl cation.

| m/z (for parent acid) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 158 | [C₇H₄F₂O₂]⁺ (Molecular Ion) | - |

| 141 | [C₇H₃F₂O]⁺ | •OH |

| 113 | [C₆H₃F₂]⁺ | •COOH |

| 63 | [C₅H₃]⁺ | Further fragmentation |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. uol.defzu.cz

Single-Crystal X-ray Diffraction Analysis

Through single-crystal X-ray diffraction, a detailed model of the molecule's conformation and its packing within the crystal lattice can be constructed. uol.de While a crystallographic study specifically for this compound was not found, extensive research on metal complexes incorporating the 2,4-difluorobenzoate anion provides critical insights into its solid-state behavior. iucr.orgnih.govresearchgate.net These studies reveal how the anion coordinates to metal centers and interacts with adjacent molecules.

Crystal structures of compounds containing the 2,4-difluorobenzoate moiety show that the benzene ring is planar, as expected. iucr.orgmdpi.com The carboxylate group's orientation relative to the ring can vary. For instance, in a crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate, the conformation is synclinal. mdpi.com In various lanthanide complexes, the 2,4-difluorobenzoate ligand demonstrates diverse coordination modes, acting as a bidentate or bridging ligand, which influences the C-O bond lengths and O-C-O bond angles of the carboxylate group. iucr.orgnih.gov

| Structural Feature | Observation in Related Structures | Significance |

|---|---|---|

| Benzene Ring | Planar | Confirms the aromatic sp² hybridization. |

| Carboxylate Group Conformation | Can be twisted relative to the ring plane. | The torsion angle is influenced by packing forces and coordination. mdpi.com |

| Coordination (in complexes) | Acts as a bidentate, monodentate, and bridging ligand. iucr.orgnih.gov | Demonstrates the versatility of the carboxylate group in forming coordination bonds. |

Supramolecular chemistry examines how molecules organize into larger structures through non-covalent interactions like hydrogen bonds and van der Waals forces. wikipedia.orgcnr.it In the solid state, these interactions dictate the crystal packing. cornell.edunih.gov The 2,4-difluorobenzoate anion has multiple sites capable of acting as hydrogen bond acceptors: the two carboxylate oxygen atoms and, to a lesser extent, the fluorine atoms. iucr.org

In crystal structures of related compounds, such as a Co(II) complex with 3,5-difluorobenzoate, extensive O-H···O hydrogen bonds involving coordinated water molecules create complex three-dimensional networks. researchgate.net Similarly, in hydrated crystals of this compound, the sodium ions would be coordinated by the carboxylate oxygens and water molecules, with the water molecules forming hydrogen bonds that link the anions into a stable supramolecular assembly. These networks are crucial for the stability and properties of the crystalline material. mdpi.comrsc.org

Crystal Packing and Disorder Phenomena

The arrangement of molecules within a crystal lattice, known as crystal packing, is crucial in determining the physical properties of a material. In complex organic molecules, it is not uncommon to observe disorder, where molecules or parts of molecules occupy multiple positions within the crystal structure. mdpi.com For instance, in some adamantane-based ester derivatives, orientational disorder of the adamantane (B196018) group has been observed. mdpi.com This disorder can be influenced by intermolecular interactions, which dictate the precise packing of molecules. acs.org In certain photoresponsive coordination polymers, the packing of C=C double bonds at specific distances is enabled by these interactions. acs.org While specific studies on the crystal packing and disorder of this compound are not extensively detailed in the provided results, the principles of crystal engineering suggest that the interplay of ionic bonds, hydrogen bonds, and other non-covalent interactions would govern its packing arrangement. The potential for disorder in the benzoate (B1203000) ring or the sodium ion coordination sphere could exist and would require detailed single-crystal X-ray diffraction analysis to confirm.

Powder X-ray Diffraction (PXRD) for Bulk Crystallinityescholarship.org

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the bulk crystallinity of a material. excillum.com The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). uni-saarland.dempg.de The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD analysis of this compound would confirm its crystalline nature and could be used to identify its specific crystalline form. The positions and intensities of the peaks in the PXRD pattern are determined by the crystal lattice parameters. google.com For example, PXRD measurements on a Rigaku Miniflex diffractometer using Cu Kα radiation (λ= 1.5418 Å) are common for such analyses, with data typically collected over a 2θ range of 2-50°. rsc.org

Table 1: Representative PXRD Experimental Parameters

| Parameter | Value |

| Radiation Source | Cu Kα |

| Wavelength (λ) | 1.5418 Å |

| 2θ Range | 2 - 50° |

| Step Size | 0.013° - 0.05° |

| Scan Speed | Variable (e.g., 5.0°/min) |

This table represents typical experimental parameters for PXRD analysis and is not specific to this compound.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decompositiongoogle.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu This technique is crucial for determining the thermal stability and decomposition profile of a compound. etamu.edu A typical TGA experiment involves heating the sample under a nitrogen atmosphere to prevent oxidation. rsc.org For related benzoate compounds, decomposition onsets have been observed at temperatures greater than 200°C. For instance, the sodium salt of poly(vinylsulfonic acid) has been studied using TGA to understand its degradation. marquette.edu

In a TGA of this compound, a significant mass loss would indicate the point of decomposition. The analysis provides data on the temperatures at which different decomposition steps occur and the percentage of mass lost at each stage.

Table 2: Illustrative TGA Data for a Related Sodium Benzoate Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 200 | < 1% | Loss of adsorbed water |

| > 250 | Significant | Onset of decomposition |

This table is illustrative and based on general observations of related compounds; specific data for this compound would require experimental determination.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitionsresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com This technique is used to identify phase transitions such as melting, crystallization, and glass transitions, and to determine the heat capacity of a substance. torontech.com

For this compound, a DSC analysis would reveal its melting point and any other solid-state phase transitions. For example, the decomposition of sodium 2,5-difluorobenzoate was observed at 274°C using DSC. DSC curves show peaks or shifts in the baseline corresponding to endothermic or exothermic events. torontech.com The integration of these peaks allows for the quantification of the enthalpy change associated with the transition. torontech.com

Table 3: Representative DSC Events for Aromatic Carboxylate Salts

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | Variable | Endothermic |

| Decomposition | >250 | Exothermic/Endothermic |

This table provides a general representation of DSC data; specific values for this compound would need to be determined experimentally.

Elemental Analysisresearchgate.netiucr.org

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. google.com For this compound (C₇H₃F₂NaO₂), this analysis would quantify the mass percentages of carbon, hydrogen, fluorine, sodium, and oxygen. The experimentally determined values are then compared to the theoretical values calculated from the molecular formula to confirm the purity and identity of the compound.

The theoretical elemental composition of this compound is calculated based on its molar mass. The molar mass of C₇H₃F₂NaO₂ is approximately 180.08 g/mol . nih.gov

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 46.68 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.68 |

| Fluorine | F | 19.00 | 2 | 38.00 | 21.10 |

| Sodium | Na | 22.99 | 1 | 22.99 | 12.77 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.77 |

| Total | 180.09 | 100.00 |

Theoretical values are calculated based on standard atomic weights.

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the chemical formula and purity of the synthesized this compound.

Coordination Chemistry and Metal Complexes of 2,4 Difluorobenzoate Ligands

Lanthanide-2,4-Difluorobenzoate Complexes

The study of lanthanide complexes with 2,4-difluorobenzoate ligands reveals insights into their synthesis, structure, and luminescent properties.

Synthetic Approaches to Lanthanide Coordination Polymers and Complexes

The synthesis of lanthanide-2,4-difluorobenzoate complexes is primarily achieved through solution-based methods, often involving the reaction of a lanthanide salt with 2,4-difluorobenzoic acid and, in many cases, a secondary nitrogen-containing ligand like 1,10-phenanthroline (B135089) (phen) or 2,2':6',2''-terpyridine (terpy). pku.edu.cn One common technique is the volatilization method at room temperature. pku.edu.cn Another approach involves reacting a freshly prepared lanthanide hydroxide (B78521) with the fluorobenzoic acid in an acetone-methanol mixture, followed by recrystallization from water. rsc.org The use of ancillary ligands like 1,10-phenanthroline is common, where the ligand is added to a solution of the lanthanide carboxylate and refluxed to yield the final complex. rsc.org These methods have successfully produced a series of complexes with the general formula [Ln(2,4-DFBA)3(phen)]2, where Ln can be La, Sm, Eu, Gd, Tb, Dy, Ho, or Er. pku.edu.cnresearchgate.net

| Complex | Lanthanide (Ln) | Ancillary Ligand | General Formula | Synthetic Method |

| 1 | Sm, Eu, Er | 1,10-phenanthroline | [Ln(2,4-DFBA)3(phen)]2 | Volatilization in solution at room temperature |

| 2 | La, Gd, Tb, Dy, Ho | 1,10-phenanthroline | [Ln(2,4-DFBA)3(phen)]2 | Volatilization |

| 3 | Eu | 1,10-phenanthroline | Eu(L3)3(Phen) | Reaction of lanthanide carboxylate with ancillary ligand under reflux |

| 4 | Sm, Eu, Gd, Tb | 2,2′:6′,2′′-terpyridine | [Ln(2,6-DMBA)2(terpy)(NO3)]2·4(terpy) | Conventional solution method at room temperature |

Elucidation of Coordination Modes and Ligand Denticity

The 2,4-difluorobenzoate ligand exhibits a range of coordination modes, contributing to the structural diversity of its lanthanide complexes. It can act as a monodentate, chelating bidentate, or bridging ligand. researchgate.net In the binuclear complexes of the type [Ln(2,4-DFBA)3(phen)]2, the carboxylate groups of the 2,4-difluorobenzoate ligands display various coordination behaviors, including chelating and bridging modes. pku.edu.cn Specifically, within these structures, the coordination environment around the lanthanide ion is completed by oxygen atoms from the carboxylate groups and nitrogen atoms from the phenanthroline ligand. pku.edu.cn The versatility of the carboxylate group's coordination is a key factor in the formation of these polynuclear structures.

Structural Characterization of Complex Geometries

X-ray crystallography has been instrumental in determining the intricate structures of these complexes. For instance, several lanthanide complexes with the general formula [Ln(2,4-DFBA)3(phen)]2 crystallize in the monoclinic P21/n space group. pku.edu.cn However, the coordination geometry around the central lanthanide ion can vary. For example, in the samarium (Sm) and europium (Eu) complexes, the metal ion is nine-coordinated and exhibits a muffin-like structure. pku.edu.cn In contrast, the erbium (Er) complex features an eight-coordinated metal center with a double hat triangular geometry. pku.edu.cn Other lanthanide complexes, such as those with 2,6-dimethylbenzoate (B1233830) and terpyridine, show a nine-coordinate distorted monocapped square anti-prismatic geometry. researchgate.net These structural variations, even with the same general molecular formula, are influenced by factors like lanthanide contraction and intermolecular interactions such as π-π stacking and C-H···F hydrogen bonds, which lead to the formation of 2D supramolecular architectures. pku.edu.cn

| Lanthanide Ion | Coordination Number | Geometry |

| Sm(III), Eu(III) | 9 | Muffin-like |

| Er(III) | 8 | Double hat triangular |

| Sm(III), Eu(III), Gd(III), Tb(III) | 9 | Distorted monocapped square anti-prismatic |

Luminescence Properties and Energy Transfer Mechanisms in Lanthanide Systems

Lanthanide complexes containing 2,4-difluorobenzoate are known for their characteristic luminescence, which arises from an efficient energy transfer process from the organic ligands to the lanthanide ion (the "antenna effect"). researchgate.net The 2,4-difluorobenzoate and ancillary ligands like phenanthroline absorb UV light and transfer the energy to the central Ln(III) ion, which then emits light through its characteristic f-f transitions. pku.edu.cnresearchgate.net

For example, the europium(III) complex exhibits characteristic emissions corresponding to the 5D0 → 7FJ (J = 0, 1, 2, 3, 4) transitions. pku.edu.cn Similarly, the samarium(III) complex shows transitions at 4G5/2 → 6HJ/2 (J = 5, 7, 9), and the dysprosium(III) complex displays 4F9/2 → 6HJ/2 (J = 15, 13) transitions. pku.edu.cnresearchgate.net The fluorescence lifetimes of these complexes have also been measured, with values of 1.288 ms (B15284909) for the Eu(III) complex and 0.648 ms for the terbium(III) complex, indicating efficient sensitization of the lanthanide ion's luminescence. pku.edu.cn

Transition Metal-2,4-Difluorobenzoate Complexes

The coordination chemistry of 2,4-difluorobenzoate extends to transition metals, with cobalt(II) complexes being a notable example.

Synthesis and Crystallographic Insights (e.g., Cobalt(II) complexes)

A cobalt(II) complex with 3,5-difluorobenzoate and 3-pyridinol, [Co(DFB)2(3-Pyr)2(H2O)2], has been synthesized and characterized. researchgate.net The synthesis involves the reaction of cobalt(II) salts with the corresponding ligands in solution. researchgate.net Single-crystal X-ray diffraction analysis revealed that the cobalt atom is in a distorted octahedral geometry. researchgate.net It is coordinated by two nitrogen atoms from two 3-pyridinol ligands, two oxygen atoms from two monodentate 3,5-difluorobenzoate anions, and two oxygen atoms from two water molecules. researchgate.net The complex crystallizes in the monoclinic P21/n space group. researchgate.net

Role of 2,4-Difluorobenzoate in Forming Metal-Organic Structures

The 2,4-difluorobenzoate ligand is instrumental in the formation of various metal-organic structures, from discrete dimeric complexes to extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers.

In the formation of lanthanide complexes, the 2,4-difluorobenzoate ligand has been shown to act as a versatile building block. For instance, in a series of lanthanide complexes with the general formula [Ln(2,4-DFBA)₃(phen)]₂, where Ln can be La, Gd, Tb, Dy, or Ho, and phen is o-phenanthroline, the 2,4-DFBA ligands facilitate the formation of dimeric structures. researchgate.net These complexes are isomorphic, with each metal center being nine-coordinate and exhibiting a distorted monocapped square anti-prismatic geometry. researchgate.net The 2,4-DFBA ligands, in conjunction with C-H···O hydrogen bonds, contribute to the formation of a 2D supramolecular framework. researchgate.net

Similarly, in europium coordination polymers, the 2,4-difluorobenzoate ligand's coordination modes are critical in defining the dimensionality of the structure. In the complex {[Eu(2,4-DFBA)₃(H₂O)₂]·H₂O}n, Eu(III) ions are bridged by the carboxylate groups of the 2,4-DFBA ligands, resulting in a 1D chain structure. tandfonline.com The ligands adopt both bidentate-chelating and bidentate-bridging coordination modes to achieve this. tandfonline.com Specifically, two of the 2,4-DFBA ligands are bidentate-chelating to a single Eu(III) ion, while the third acts as a bidentate-bridging ligand, connecting adjacent Eu(III) ions. tandfonline.com This arrangement leads to an eight-coordinate environment around each europium ion. tandfonline.com

The role of the 2,4-difluorobenzoate ligand extends to the formation of complexes with other metals as well. In a gadolinium(III) complex, [Gd₂(C₇H₃F₂O₂)₆(C₁₂H₈N₂)₂], the 2,4-difluorobenzoate ligands act as both chelating and bridging ligands. iucr.org Two of the ligands chelate to a single Gd³⁺ ion, while three others bridge two Gd³⁺ ions, forming a centrosymmetric dimer. iucr.org This results in a nine-coordinate environment for each Gd³⁺ ion. iucr.org

Furthermore, the 2,4-difluorobenzoate ligand has been utilized in the construction of a charge-transfer layered metal-organic framework, [{Ru₂(2,4-F₂PhCO₂)₄}₂TCNQ(OEt)₂]. acs.org In this paramagnetic compound, the 2,4-difluorobenzoate ligands are part of the diruthenium paddlewheel units that act as electron donors. acs.org The structure can accommodate CO₂ molecules, leading to a change in the electronic distribution and a transition to an antiferromagnetic state. acs.org

The following table summarizes the structural characteristics of some metal complexes incorporating the 2,4-difluorobenzoate ligand.

| Compound Formula | Metal Ion | Coordination Number | Structural Motif |

| [Ln(2,4-DFBA)₃(phen)]₂ | La, Gd, Tb, Dy, Ho | 9 | Dimeric, 2D Supramolecular Framework |

| {[Eu(2,4-DFBA)₃(H₂O)₂]·H₂O}n | Eu(III) | 8 | 1D Chain |

| [Gd₂(C₇H₃F₂O₂)₆(C₁₂H₈N₂)₂] | Gd(III) | 9 | Dimeric |

| [{Ru₂(2,4-F₂PhCO₂)₄}₂TCNQ(OEt)₂] | Ru(II,II) | N/A | Layered Metal-Organic Framework |

Theoretical Studies on Metal-Ligand Interactions in Complexes

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the nature of metal-ligand interactions within complexes containing the 2,4-difluorobenzoate ligand. These computational methods allow for a detailed examination of coordination geometries, electronic structures, and the bonding characteristics that govern the formation and properties of these compounds.

DFT Calculations on Coordination Geometries and Electronic Structure

DFT calculations have been successfully employed to predict and rationalize the molecular structures and electronic properties of metal complexes with difluorobenzoate ligands. For instance, in a study of a Co(II) complex with 3,5-difluorobenzoate, [Co(DFB)₂(3-Pyr)₂(H₂O)₂], DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set were performed to optimize the geometry and predict molecular properties. researchgate.net The calculations confirmed the distorted octahedral geometry around the cobalt atom. researchgate.net

In the context of lanthanide complexes, DFT has been used to calculate the HOMO and LUMO energy levels of the ligands to understand the energy transfer mechanisms responsible for their fluorescence properties. researchgate.net For a series of lanthanide complexes with 2,4-difluorobenzoate, the energy levels of the ligand in its singlet and triplet states were calculated at the 6-311G(d,p) basis set level to explain the observed fluorescence enhancement. researchgate.net

Theoretical studies on dinuclear copper(II) complexes with difluorobenzoate ligands have also utilized DFT to probe their electronic and reactivity parameters. rsc.org DFT-based descriptors, molecular electrostatic potentials, and band gaps provided a deeper understanding of the electronic structure of these complexes. rsc.org

Periodic DFT calculations have also been used to refine and verify the crystal structures of europium(III) ternary complexes obtained from powder X-ray diffraction data. rsc.org The PW-PBE approach with Grimme correction was used to obtain more reliable complex geometries, with the root-mean-square deviation between the optimized and experimental structures being a key metric for validation. rsc.org

The table below presents selected calculated parameters for a Co(II) complex with 3,5-difluorobenzoate, illustrating the type of data obtained from DFT calculations. researchgate.net

| Parameter | Value |

| HOMO Energy | -5.272 eV |

| LUMO Energy | -1.274 eV |

| Energy Gap (EHOMO - ELUMO) | 3.998 eV |

| Ionization Potential (I) | 5.272 eV |

| Electron Affinity (A) | 1.274 eV |

| Electronegativity (χ) | 3.273 eV |

| Chemical Hardness (η) | 1.999 eV |

| Dipole Moment (µ) | 0.000252 Debye |

Molecular Orbital Analysis of Metal-Ligand Bonding

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and composition of these orbitals dictate the reactivity and electronic properties of the complex. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the energy of electronic excitations.

In a theoretical study of 2,4-difluoro-1-methoxy benzene (B151609), a related compound, the calculated HOMO-LUMO energy gap was used to infer that charge transfer occurs within the molecule. isroset.org This type of analysis is directly applicable to metal complexes of 2,4-difluorobenzoate, where charge transfer can occur between the metal and the ligand or within the ligand itself.

For a Co(II) complex with 3,5-difluorobenzoate, the HOMO is primarily localized on the cobalt and the oxygen atoms of the carboxylate groups, while the LUMO is distributed over the pyridinol ligands. The energy gap of 3.998 eV suggests a stable electronic configuration. researchgate.net

The analysis of molecular orbitals also extends to understanding the bonding in more complex systems, such as electron-rich octahedrally condensed transition-metal chalcogenide clusters. acs.org While not directly involving 2,4-difluorobenzoate, the principles of using MO theory to understand electron counting rules and metal-metal bonding are transferable to the study of polynuclear complexes containing this ligand.

Computational and Theoretical Chemistry Studies of Sodium 2,4 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and preferred three-dimensional arrangement of atoms in sodium 2,4-difluorobenzoate. Studies on the closely related 2,4-difluorobenzoic acid have utilized methods such as Møller-Plesset perturbation theory (MP2) to investigate its molecular conformation. These calculations help in understanding the distribution of electrons within the molecule and identifying the most stable geometric arrangements.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules with a good balance between accuracy and computational cost.

Geometry Optimization and Energetic Analysis

DFT calculations, often employing basis sets like 6-311++G(d,p), have been instrumental in determining the optimized geometry of 2,4-difluorobenzoic acid. These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The energetic analysis helps in identifying the most stable conformers and the energy barriers for conformational changes. For the sodium salt, the geometry of the 2,4-difluorobenzoate anion would be the primary focus, with the sodium ion positioned to maximize electrostatic interactions with the negatively charged carboxylate group.

| Parameter | Calculated Value (for 2,4-difluorobenzoic acid) |

| C=O Bond Length | ~1.2 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C (ring) Bond Lengths | ~1.39 Å |

| C-F Bond Lengths | ~1.34 Å |

Note: The table presents typical bond lengths for a carboxylic acid. Specific values for 2,4-difluorobenzoic acid would be obtained from detailed computational output files.

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations are also employed to predict the vibrational frequencies of molecules. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. For 2,4-difluorobenzoic acid, this allows for a detailed understanding of the vibrations of the phenyl ring, the carboxyl group, and the carbon-fluorine bonds. In the case of this compound, the vibrational spectrum would show characteristic changes, particularly in the carboxylate stretching frequencies, due to deprotonation and coordination with the sodium ion.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (for 2,4-difluorobenzoic acid) |

| O-H Stretch | 3500 - 3600 |

| C=O Stretch | 1700 - 1750 |

| C-C (ring) Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

Note: This table provides general ranges for the vibrational modes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. For the 2,4-difluorobenzoate anion, the HOMO is typically localized on the carboxylate group, while the LUMO is distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions. Time-dependent DFT (TD-DFT) approaches have been used to study the electronic properties and frontier molecular orbital energies of 2,4-difluorobenzoic acid.

Molecular Dynamics Simulations for Conformational Landscapes

Prediction of Reactivity and Interaction Mechanisms

Computational methods can be used to predict the reactivity of this compound and the mechanisms of its interactions with other chemical species. For instance, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For the 2,4-difluorobenzoate anion, the negatively charged oxygen atoms of the carboxylate group are expected to be the primary sites for interaction with electrophiles and cations. The fluorine atoms, with their high electronegativity, also influence the reactivity of the aromatic ring. While detailed predictive studies on the reactivity of this compound are not extensively documented, the foundational computational data provides a strong basis for such predictions.

Environmental Transport and Degradation Research of Fluorinated Benzoate Tracers

Environmental Fate and Mobility in Geological Media

The movement and ultimate destination of sodium 2,4-difluorobenzoate within the environment are dictated by its interactions with various geological media, including soil and water. Its use as a groundwater tracer stems from its tendency to move with water without significant retention by the solid matrix of an aquifer. unt.edunmt.edunih.gov

Sorption and Desorption Dynamics in Soil and Water Systems

Sorption, the process by which a chemical adheres to a solid surface, is a key factor controlling a solute's mobility in the subsurface. For this compound, which exists as the 2,4-difluorobenzoate anion in typical environmental water, sorption to soil and aquifer materials is generally minimal. unt.edu This is a primary reason for its selection as a conservative tracer, intended to mimic the movement of water itself. nmt.eduonepetro.org

Studies have consistently shown that fluorinated benzoic acids (FBAs), including difluorobenzoate (DFBA) isomers, behave conservatively, exhibiting mobility characteristics that are often indistinguishable from other common non-reactive tracers like bromide. nmt.eduiastate.eduiastate.edu This implies a low affinity for sorption onto mineral surfaces and organic matter. Weak interactions have been noted in some laboratory experiments using core material with organic content, but specific isomers like 2,6-DFBA are chosen for field tests precisely because they exhibit the least interaction. onepetro.org While specific sorption coefficients for the 2,4-isomer are not widely published, the consistent use of various DFBA isomers as conservative tracers points to very low sorption and ready desorption, allowing the compound to remain primarily in the mobile water phase. nmt.eduunive.it

The table below summarizes the general sorption behavior of difluorobenzoate tracers in geological media.

| Property | General Finding for Difluorobenzoate (DFBA) Tracers | Implication for Mobility |

|---|---|---|

| Sorption Affinity | Low; generally considered non-sorbing or weakly sorbing. unt.edu | High mobility; compound remains predominantly in the aqueous phase. |

| Desorption | Readily desorbs from soil/aquifer matrix. | Does not show significant retention or long-term binding to solids. |

| Comparison to Bromide | Transport characteristics are nearly identical to bromide. nmt.eduiastate.edu | Behaves as a conservative tracer, closely tracking water movement. |

Hydrogeological Transport Mechanisms and Retardation Factors

The transport of this compound in groundwater is governed primarily by advection (movement with the bulk flow of water) and hydrodynamic dispersion (spreading due to velocity variations and diffusion). Because of its low sorption, its movement is not significantly delayed relative to the water itself. This is quantified by the retardation factor (R), which is the ratio of the average linear groundwater velocity to the solute transport velocity. epa.govepa.gov For a truly non-reactive, non-sorbing tracer, the retardation factor is 1.

Numerous laboratory and field studies have confirmed that various difluorobenzoate isomers, when used as tracers, have retardation factors very close to 1, similar to bromide. nmt.edumdpi.com For example, one study noted that in laboratory column tests with aquifer material, FBA tracers showed a retardation coefficient of 1.1, while bromide was 1.2. nmt.edu Another study using 2,6-difluorobenzoate (B1233279) (DFB) as a tracer in conjunction with lithium bromide (LiBr) relied on both being conservative compounds to track water flow. mdpi.com The consistent finding across multiple geological settings, from sand and gravel aquifers to volcanic tuff, is that difluorobenzoates move at nearly the same velocity as the groundwater they are tracing. unt.edunmt.edu

| Parameter | Definition | Value/Behavior for Difluorobenzoates |

|---|---|---|

| Transport Mechanism | Primary physical processes governing movement in groundwater. | Advection and Hydrodynamic Dispersion. |

| Retardation Factor (R) | Ratio of water velocity to solute velocity (R = 1 + (ρb/θ) * Kd). epa.gov | Typically close to 1, indicating minimal retardation. nmt.edu |

| Conservative Behavior | Tendency to remain dissolved and move with water without significant loss. | Considered a conservative tracer, suitable for tracking water flow paths. unt.edunmt.edunmt.edu |

Influence of pH and Soil Properties on Mobility

The mobility of this compound is influenced by soil and aquifer properties, particularly pH, organic matter content, and the type and amount of clay minerals. As an organic acid, 2,4-difluorobenzoic acid's charge is pH-dependent. In most natural waters (pH 6-8), it exists as the negatively charged difluorobenzoate anion. This negative charge inhibits sorption to negatively charged surfaces like clays (B1170129) and natural organic matter, promoting high mobility.

However, sorption can increase under acidic conditions. pfmodels.org At low pH, the carboxyl group may be protonated, reducing its negative charge. Furthermore, the surfaces of iron and aluminum oxide minerals can become positively charged at low pH, creating sites for anion exchange and increasing the potential for sorption. nmt.edupfmodels.org One field study attributed losses of FBA tracers to sorption in an aquifer with low groundwater pH and high amounts of iron oxides and kaolinite. nmt.edu Conversely, in alkaline soils, the solubility and mobility of anions like difluorobenzoate are expected to be high. researchgate.net The fraction of organic carbon in the soil can also influence retention, but for highly soluble and mobile compounds like FBAs, this effect is often secondary to pH-dependent charge interactions. whiterose.ac.uk

| Soil Property | Influence on Mobility of 2,4-Difluorobenzoate |

|---|---|

| pH | High mobility at neutral to alkaline pH. Mobility may decrease in acidic soils (pH < 4) due to increased sorption on positively charged mineral surfaces. nmt.edupfmodels.org |

| Organic Matter | Generally low interaction. Weak sorption to organic matter is possible but typically insignificant compared to its high solubility. |

| Clay and Oxide Content | Minimal sorption to negatively charged clays. Potential for increased sorption to iron/aluminum oxides at low pH. nmt.edu |

Biodegradation and Chemical Degradation Pathways

Although widely used as a conservative tracer due to its stability, this compound is not entirely recalcitrant and can be degraded by microbial communities in the environment. unive.itresearchgate.net The carbon-fluorine bond is strong, but microorganisms have evolved enzymatic pathways to cleave it. researchgate.net The degradation process is a key consideration in long-term tracer studies or in assessing the ultimate fate of the compound.

Aerobic and Anaerobic Degradation Conditions

This compound can be broken down under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and rates differ. researchgate.netfrontiersin.orgresearchgate.net

Aerobic degradation of fluorinated aromatic compounds typically involves oxygenase enzymes. nih.gov For difluorobenzoates, this process is thought to proceed via dioxygenation, where molecular oxygen is incorporated into the aromatic ring. This destabilizes the ring and leads to the removal of the fluorine substituents (defluorination) and subsequent ring cleavage. researchgate.net Studies on similar isomers like 2,5- and 3,5-difluorobenzoate by Pseudomonas putida have shown that 1,2-dioxygenation occurs, leading to the formation of fluorinated catechols (like 4-fluorocatechol), which are key intermediates before the ring is broken. researchgate.netnih.gov

Anaerobic degradation , particularly under denitrifying (nitrate-reducing) conditions, has also been demonstrated for fluorobenzoates. frontiersin.orgresearchgate.net Studies on 2-fluorobenzoate (B1215865) have shown that denitrifying bacteria can utilize it as a sole carbon and energy source, with stoichiometric release of the fluoride (B91410) ion. nih.govnih.gov The proposed mechanism involves an initial activation of the molecule by converting it to its coenzyme A (CoA) thioester (e.g., 2-fluorobenzoyl-CoA). frontiersin.orgnih.gov Subsequent enzymatic steps in the benzoyl-CoA degradation pathway lead to a gratuitous defluorination reaction, where the fluorine is removed from an intermediate metabolite. frontiersin.orgnih.gov While all fluorobenzoate isomers are recalcitrant under sulfate-reducing and methanogenic conditions, degradation of 2-fluorobenzoate and 4-fluorobenzoate (B1226621) has been observed under denitrifying conditions. researchgate.net

| Condition | Key Enzymatic Step | Common Intermediates | Outcome |

|---|---|---|---|

| Aerobic | Dioxygenase attack on the aromatic ring. researchgate.net | Fluorocatechols. researchgate.netnih.gov | Ring cleavage and defluorination. |

| Anaerobic (Denitrifying) | Activation to Benzoyl-CoA thioester, followed by action of enoyl-CoA hydratases/hydrolases. frontiersin.orgnih.gov | Fluorobenzoyl-CoA. frontiersin.orgnih.gov | Reductive defluorination and complete degradation. |

Microbial Community Role in Degradation

Specific microbial populations are responsible for the degradation of this compound. The ability to break down fluorinated aromatics is found across various bacterial genera. Research has identified several types of bacteria capable of degrading fluorobenzoate isomers, providing insight into the likely organisms involved in the breakdown of the 2,4-DFBA isomer.

Under aerobic conditions, strains of Pseudomonas and Alcaligenes are frequently implicated in the degradation of halogenated aromatic compounds. nih.gov For instance, Pseudomonas putida has been shown to metabolize 2,5- and 3,5-difluorobenzoate, and it is plausible that similar strains could degrade 2,4-difluorobenzoate. researchgate.net A microbial consortium containing strains related to the genus Alcaligenes was found to be capable of mineralizing fluorobenzene, with difluorobenzoates suggested as metabolic intermediates. nih.gov

Under anaerobic, denitrifying conditions, specific strains of bacteria have been isolated that can grow on fluorobenzoates as their only source of carbon. Three strains of denitrifying bacteria from the genus Pseudomonas were able to grow on 2-fluorobenzoate, and isolates closely related to Pseudomonas stutzeri have been identified from enrichment cultures degrading 2- and 4-fluorobenzoate. researchgate.netnih.gov More recent work on the anaerobic degradation of 2-fluorobenzoate has highlighted the role of the benzoyl-CoA degradation pathway, which is common in bacteria like Thauera aromatica, and the promiscuous (non-specific) activity of certain enzymes within this pathway that allows them to defluorinate the fluorinated intermediates. frontiersin.org

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-difluorobenzoic acid |

| 2,3-difluorobenzoate |

| 2,5-difluorobenzoate |

| 2,6-difluorobenzoate |

| 3,4-difluorobenzoate |

| 3,5-difluorobenzoate |

| 2-fluorobenzoate |

| 4-fluorobenzoate |

| Bromide |

| Lithium Bromide |

| 4-fluorocatechol |

| 2-fluorobenzoyl-CoA |

| Benzoyl-CoA |

| Fluorobenzene |

Application as Groundwater Tracers in Hydrologic Studies

This compound is one of several fluorinated benzoate (B1203000) compounds used to track the movement of water in subsurface environments. mdpi.comnrc.gov These tracers are favored for their stability and low sorption to soil and aquifer materials, which allows them to mimic the flow of water. nmt.edu The use of multiple FBA tracers, each with a unique fluorine substitution pattern, enables simultaneous experiments in the same location, providing a more comprehensive understanding of complex flow systems. unive.it

A primary application of this compound is in characterizing groundwater flow paths and determining the efficiency with which an injected fluid sweeps through a portion of an aquifer or reservoir. mdpi.comnumberanalytics.com This is particularly important in fields like enhanced oil recovery and groundwater remediation, where understanding the movement of injected fluids is crucial for success. osti.govresearchgate.net

In a field study at a uranium in-situ recovery mine, this compound was used as a tracer to understand the distribution of injected fluids. mdpi.com The tracer test helped to estimate the volume of the ore zone that was accessed by the injected solutions and to identify any unusual flow patterns that might affect the distribution of amendments intended for remediation. mdpi.com The results from such tracer tests can be used to optimize injection and production strategies to maximize the contact of treatment fluids with the target contaminants. numberanalytics.com

Key findings from a tracer test at a uranium in-situ recovery site: mdpi.com

| Parameter | Value |

|---|---|

| Injected Tracer | This compound |

| Estimated Aquifer Volume Swept | 6900 m³ |

| Geometrically Calculated Volume | 7600 m³ |

This interactive table summarizes data from a field deployment of various tracers, including this compound, to evaluate subsurface flow.

The concept of "sweep efficiency" refers to the fraction of a reservoir or aquifer that is contacted by an injected fluid. numberanalytics.comuis.no Tracer tests utilizing compounds like this compound provide a direct method for evaluating this parameter. numberanalytics.com By monitoring the concentration of the tracer at production or monitoring wells, hydrologists can create breakthrough curves, which show the arrival and concentration change of the tracer over time. unive.it The shape and timing of these curves provide valuable information about flow velocities, dispersion, and the presence of preferential flow paths or stagnant zones. arizona.edunumberanalytics.com

In the field of environmental remediation, particularly for contaminants like uranium, a common strategy is to stimulate microbial activity to alter the geochemical conditions and immobilize the contaminants. mdpi.com Acetate (B1210297) is often introduced as a carbon source, or "biostimulant," to encourage the growth of specific microorganisms. mdpi.comnih.gov

To quantify the consumption of acetate by these microbes, non-reactive tracers like this compound are co-injected with the acetate solution. mdpi.com Because fluorinated benzoates are generally resistant to biodegradation, any decrease in the concentration of total organic carbon relative to the tracer concentration can be attributed to the microbial consumption of acetate. mdpi.com

A study at a former uranium ore processing facility demonstrated this application. mdpi.com this compound was injected alongside sodium acetate to monitor the progress of a bioremediation effort. The divergence in the concentration trends of total organic carbon and the fluorinated benzoate tracer provided clear evidence of acetate consumption by subsurface microorganisms. mdpi.com This information is vital for assessing the effectiveness of the bioremediation strategy and for making adjustments to the injection plan as needed. researchgate.net

Example of Tracer Application in Bioremediation: mdpi.com

| Injected Substances | Purpose |

|---|---|

| Sodium Acetate | Biostimulant for microbial growth |

This interactive table illustrates the dual role of tracers in bioremediation studies, where they help in understanding both physical transport and biological processes.

Emerging Research Applications and Future Perspectives for Sodium 2,4 Difluorobenzoate

Role as an Intermediate in Advanced Organic Synthesis

Sodium 2,4-difluorobenzoate serves as a key building block in the chemical industry for the synthesis of a variety of organic compounds. lookchem.com Its utility stems from the reactivity of the difluorinated aromatic ring, which can be further functionalized to create more complex molecules. The fluorine atoms influence the electronic properties of the benzene (B151609) ring, directing subsequent chemical modifications.

Research and patent literature demonstrate that the 2,4-difluorobenzoic acid core is a versatile scaffold for electrophilic substitution reactions. For instance, processes have been developed to introduce various functional groups onto the ring, such as nitro groups using fuming nitric acid and sulfuric acid, or bromine atoms via treatment with bromine and silver nitrate. google.comgoogle.com Furthermore, cyano groups can be introduced by treating a bromo-derivative with copper cyanide, showcasing the compound's role in constructing molecules with diverse functionalities. google.comgoogle.com

In the realm of modern synthetic methods, fluorinated benzoates are crucial reagents in cross-coupling reactions. Palladium-catalyzed decarboxylative cross-couplings, for example, utilize potassium polyfluorobenzoates to react with aryl halides, forming biaryl compounds which are important structures in pharmaceuticals and materials. acs.org While this specific study used the potassium salt of 2,6-difluorobenzoic acid, the principles highlight the utility of fluorinated benzoate (B1203000) salts in forming new carbon-carbon bonds, a fundamental process in advanced synthesis. acs.org The presence of ortho-fluorine atoms is shown to be critical for the success of these reactions. acs.org This positions this compound as a valuable precursor for creating complex aromatic systems.

Investigations in Biological Systems (Focus on chemical mechanisms, not clinical trials)

Fluorinated compounds are powerful tools for elucidating the mechanisms of enzymatic reactions. researchgate.net this compound and related fluorinated substrates have been used specifically to probe the catalytic cycle of Rieske dearomatizing dioxygenases, such as benzoate 1,2-dioxygenase (BZDO). nih.gov These enzymes use oxygen to convert aromatic compounds into cis-dihydrodiols. nih.gov

In a detailed mechanistic study, researchers used benzoate and three of its fluorinated analogs, including 2,4-difluorobenzoate, to investigate the sequence of events during the enzymatic reaction. nih.gov The core of the investigation focused on how the fluorine atoms, with their strong electron-withdrawing nature, altered the electronic properties of the substrate. By monitoring the reaction rates for each fluorinated substrate, the scientists observed a strong correlation between the rate of product formation and the electronic density at the carbon atom closest to the enzyme's active iron center. nih.gov

This finding provided critical evidence against previous mechanistic theories. It suggested that the rate-determining step is not the formation of a previously proposed Fe(III)-(hydro)peroxo intermediate, but rather an earlier step involving an electrophilic attack on the aromatic ring by an Fe(III)-superoxo species. nih.gov The use of this compound as a molecular probe was thus instrumental in refining the understanding of this important class of enzymes, showcasing how such compounds can be used to study intricate chemical mechanisms within biological systems without focusing on therapeutic outcomes. nih.gov

Potential in Material Science (e.g., coordination polymers, functional materials)

The incorporation of fluorine into molecules can impart unique and desirable properties to materials, including high thermal stability, chemical inertness, and specific optical and electrical characteristics. numberanalytics.com While specific applications for this compound in material science are still emerging, the properties of closely related difluorobenzoate isomers suggest significant potential.

For instance, Sodium 2,6-difluorobenzoate (B1233279) has been identified in preliminary studies as a potential precursor for fluorinated liquid crystals, where its rigid aromatic core and fluorine substituents are critical for creating the necessary anisotropic polarizability for display technologies. vulcanchem.com In a different application, Sodium 2,5-difluorobenzoate has been used as an additive in the fabrication of perovskite solar cells, where it helps to control crystal growth and reduce defects, ultimately leading to higher device efficiency. wiley.com

Furthermore, fluorinated building blocks are used in polymer chemistry to enhance the thermal stability and chemical resistance of the resulting materials, which is crucial for high-performance coatings and composites. The unique structure of difluorobenzoate derivatives also makes them candidates for developing novel materials with specific electronic or optical properties. Given these examples, it is plausible that this compound could serve as a valuable ligand for creating coordination polymers or as a monomer for synthesizing specialized functional materials where its specific substitution pattern could lead to novel material properties.

| Research Area | Application of (Di)fluorobenzoates | Reference |

| Advanced Synthesis | Scaffold for functionalization (nitration, bromination) | google.com, google.com |

| Advanced Synthesis | Reagent in Pd-catalyzed cross-coupling reactions | acs.org |

| Biological Investigation | Mechanistic probe for benzoate 1,2-dioxygenase | nih.gov |

| Material Science | Precursor for fluorinated liquid crystals (2,6-isomer) | vulcanchem.com |

| Material Science | Additive for perovskite solar cells (2,5-isomer) | wiley.com |

| Material Science | Building block for high-stability polymers |

Future Directions in Fluorinated Compound Research

The field of fluorine chemistry is continuously expanding, driven by the unique properties that fluorine atoms impart to organic molecules. mdpi.com Future research is expected to follow several key trends that will likely increase the importance of versatile building blocks like this compound.

One major direction is the development of more sustainable and efficient fluorination methods. numberanalytics.com This includes the use of visible-light-mediated reactions that can proceed under mild conditions. mdpi.com As these techniques become more sophisticated, the ability to selectively modify fluorinated precursors will expand the range of accessible molecules.

Another significant trend is the design of novel fluorinated materials for advanced applications. numberanalytics.com This includes materials for energy storage and generation, such as improved electrolytes for batteries and components for solar cells, as well as functional materials for electronics and photonics. numberanalytics.com The inherent stability of the carbon-fluorine bond makes these compounds ideal for applications that require durability under harsh conditions. numberanalytics.com

In medicinal and biological chemistry, the focus is on synthesizing increasingly complex fluorinated molecules, including those with multiple contiguous stereogenic centers, which are challenging to create but offer high specificity for biological targets. mdpi.com The controlled introduction of fluorine is used to fine-tune properties like membrane permeability and metabolic stability of potential drug candidates. acs.orgnih.gov

As the demand for sophisticated fluorinated compounds in pharmaceuticals, agrochemicals, and materials science grows, the need for fundamental building blocks will grow in parallel. mdpi.com The ongoing evolution of synthetic methodologies and the continuous search for materials with enhanced properties suggest a promising future for the application of this compound and related fluorinated synthons.

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium 2,4-difluorobenzoate with high purity?

this compound is typically synthesized via hydrolysis of its ethyl ester derivative (Ethyl 2,4-difluorobenzoate) under alkaline conditions. For example, saponification using sodium hydroxide (NaOH) in aqueous ethanol can yield the sodium salt. Post-synthesis purification steps, such as recrystallization from water or ethanol, are critical to achieving high purity (>95%). Analytical techniques like HPLC or NMR (e.g., monitoring the disappearance of ester peaks at δ ~4.3 ppm for -OCH2CH3) confirm purity .

Q. How can spectroscopic techniques characterize this compound’s structure?

- NMR Spectroscopy : NMR is essential for identifying fluorine environments (e.g., δ -110 to -115 ppm for aromatic fluorines). NMR reveals carboxylate carbon signals near δ 170 ppm.

- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion peak [M–Na]⁻ at m/z 157.0 (calculated for C₇H₃F₂O₂⁻).

- FT-IR : Strong absorption bands at ~1600 cm⁻¹ (C=O stretch) and ~1400 cm⁻¹ (COO⁻ symmetric stretch) confirm the carboxylate group .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and water due to its ionic nature. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 6 months when stored in airtight containers. Avoid prolonged exposure to light or acidic conditions, which may regenerate the free acid form .

Advanced Research Questions

Q. How do solvent effects influence the photolytic release of 2,4-difluorobenzoic acid from this compound in photolabile protecting group (PPG) systems?

Photolysis studies in CD₃OD and CD₃CN/D₂O (9:1) reveal solvent-dependent conversion rates. For example, 365 nm UV exposure (100 mW, 60 min) achieves 50% conversion in CD₃OD but 73% in CD₃CN/D₂O. The higher efficiency in acetonitrile/water mixtures is attributed to improved solvation of reactive intermediates and reduced recombination of photogenerated radicals. Monitoring by HPLC (retention time: 2.15 min for 2,4-difluorobenzoic acid) and ESI-MS (detecting deuterated byproducts) is critical for mechanistic insights .

Q. How can contradictory melting point data for this compound be resolved?

Discrepancies in reported melting points (e.g., 244.7°C vs. 220–230°C) often arise from impurities or polymorphic forms. To resolve this:

- Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min.

- Compare results with structurally analogous compounds (e.g., Sodium 2,5-difluorobenzoate, mp ~240°C).

- Validate purity via elemental analysis (C, H, F, Na) and Karl Fischer titration for moisture content .

Q. What strategies optimize reaction conditions for synthesizing intermediates like Ethyl 2,4-difluorobenzoate (precursor to the sodium salt)?

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation of 1,3-difluorobenzene.

- Temperature Control : Maintain 80–90°C during esterification to minimize decarboxylation.

- Workup : Neutralize excess acid with NaHCO₃ and purify via vacuum distillation (b.p. 88°C at 8 mmHg). GC-MS monitoring (e.g., m/z 186 for the ester) ensures yield reproducibility .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for ester hydrolysis to avoid side reactions.

- Analysis : Use tandem MS/MS to differentiate isomeric byproducts in photolysis studies.

- Data Validation : Cross-reference thermal analysis (DSC/TGA) with crystallography for polymorph identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.